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Compound of Interest

Compound Name: 2-Fluoroaniline

Cat. No.: B146934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Fluoroaniline (CAS 348-54-9), a key intermediate in the pharmaceutical and chemical

industries. The following sections detail its characteristic signatures across various analytical

techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a

valuable resource for compound identification, characterization, and quality control.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Fluoroaniline
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.95 - 6.60 m 4H
Aromatic Protons

(C₆H₄)

3.75 s (broad) 2H Amine Protons (NH₂)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 2-Fluoroaniline

Chemical Shift (δ) ppm Assignment

152.5 (d, J = 237 Hz) C-F

135.0 (d, J = 12 Hz) C-NH₂

124.5 (d, J = 4 Hz) Aromatic CH

118.9 (d, J = 7 Hz) Aromatic CH

115.8 (d, J = 2 Hz) Aromatic CH

114.9 (d, J = 19 Hz) Aromatic CH

Note: The assignments are based on typical

chemical shifts for substituted benzenes and the

observed coupling with fluorine.

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for 2-Fluoroaniline
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m/z Relative Intensity (%) Assignment

111 100 [M]⁺ (Molecular Ion)

84 ~17 [M - HCN]⁺

83 ~18 [M - H₂CN]⁺

64 ~13 [C₅H₄]⁺

57 ~9 [C₄H₅]⁺

Ionization Mode: Electron

Ionization (EI) at 70 eV.[1]

Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for 2-Fluoroaniline

Wavenumber (cm⁻¹) Intensity Vibrational Mode

3480 - 3300 Strong, Doublet
N-H Stretch (asymmetric &

symmetric)

3080 - 3010 Medium Aromatic C-H Stretch

1620 - 1580 Strong
N-H Bend and C=C Aromatic

Ring Stretch

1510 - 1470 Strong C=C Aromatic Ring Stretch

1280 - 1240 Strong C-N Stretch

1230 - 1180 Strong C-F Stretch

750 - 730 Strong Ortho-disubstituted C-H Bend

Sample Preparation: Neat

liquid (Capillary cell or ATR)

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Estimated UV-Vis Absorption Maxima for 2-Fluoroaniline
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Wavelength (λmax)
(nm)

Molar Absorptivity
(ε) (L mol⁻¹ cm⁻¹)

Solvent
Electronic
Transition

~235-240 > 8000 Ethanol/Methanol π → π

~285-290 < 2000 Ethanol/Methanol n → π

Note: These values

are estimated based

on data for aniline and

other halogenated

anilines. The amino

group and the fluorine

atom are expected to

cause a bathochromic

(red) shift compared

to benzene.

Experimental Protocols
The following are general experimental protocols that are representative of the methods used

to obtain the spectroscopic data presented above.

NMR Spectroscopy
A solution of 2-Fluoroaniline (10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7

mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 or 500 MHz NMR

spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of

scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence

is typically employed. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS).

Mass Spectrometry (GC-MS)
A dilute solution of 2-Fluoroaniline is prepared in a volatile organic solvent (e.g.,

dichloromethane or hexane). The sample is injected into a gas chromatograph (GC) coupled to

a mass spectrometer (MS). The GC is equipped with a suitable capillary column (e.g., DB-5ms)

and a temperature program is used to elute the compound. The mass spectrometer is operated
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in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer scans a

mass range of m/z 40-300.

Infrared (IR) Spectroscopy
For Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of neat 2-Fluoroaniline is

placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded

over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32

scans. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement.

For transmission IR of a neat liquid, a drop of the sample is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then

mounted in the sample holder of the IR spectrometer and the spectrum is recorded.

UV-Vis Spectroscopy
A dilute solution of 2-Fluoroaniline is prepared in a UV-transparent solvent, such as ethanol or

methanol. The concentration is adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.

The UV-Vis spectrum is recorded using a dual-beam spectrophotometer over a wavelength

range of 200-400 nm. A cuvette containing the pure solvent is used as a reference. The

wavelengths of maximum absorbance (λmax) are then determined from the resulting spectrum.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the information they provide for the structural elucidation of 2-Fluoroaniline, as well as a

general workflow for its analysis.
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General workflow for the spectroscopic analysis of 2-Fluoroaniline.
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2-Fluoroaniline Structure

Spectroscopic Techniques

Derived Structural Information
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Correlation of spectroscopic techniques to structural information for 2-Fluoroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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